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Compound of Interest

Compound Name: Phenoquinone

CAS No.: 4370-52-9

Cat. No.: B14147520

Get Quote

Introduction

The term "phenoquinone" generally refers to a class of compounds characterized by the

presence of both phenol and quinone functionalities within the same molecule. These

compounds are of significant interest in the fields of medicinal chemistry and materials science

due to their redox properties and potential as synthetic intermediates. This technical guide

focuses on the spectroscopic properties of 2-hydroxy-1,4-benzoquinone, a representative and

well-studied phenoquinone, providing an in-depth analysis of its Ultraviolet-Visible (UV-Vis),

Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra. This document is intended to

serve as a comprehensive resource for researchers, scientists, and professionals in drug

development.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for characterizing the electronic transitions within a

molecule. For phenoquinones like 2-hydroxy-1,4-benzoquinone, the spectrum is influenced by

the conjugated system of the quinone ring and the electronic effects of the hydroxyl group.
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Absorption Data
The UV-Vis spectrum of 2-hydroxy-1,4-benzoquinone in a suitable solvent, such as ethanol or

water, typically displays two main absorption maxima.[1] These absorptions are attributed to

the π → π* transitions within the conjugated system. The typical absorbance range for

benzoquinones is between 240-290 nm.[2]

Spectroscopic Parameter Value Reference

λmax 1 ~260 nm [1]

λmax 2 ~370 nm [1]

Experimental Protocol
A standard protocol for obtaining the UV-Vis spectrum of a phenoquinone is as follows:

Instrumentation: A standard UV-Vis spectrophotometer is used.[1]

Solvent Selection: A UV-grade solvent such as ethanol or water is recommended.[1]

Sample Preparation: A dilute solution of the phenoquinone is prepared by accurately

weighing the compound and dissolving it in the chosen solvent.[1]

Spectral Acquisition: The absorption spectrum is recorded over a wavelength range of 200 to

600 nm.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and chemical

environment of the atoms within a molecule. Both ¹H and ¹³C NMR are essential for the

characterization of phenoquinones.

¹H NMR Spectral Data
The ¹H NMR spectrum of 2-hydroxy-1,4-benzoquinone is expected to show distinct signals for

the protons on the quinone ring and the hydroxyl proton. For comparison, the parent 1,4-

benzoquinone in DMSO-d₆ exhibits a singlet at approximately 6.88 ppm.[1] The introduction of
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the hydroxyl group in 2-hydroxy-1,4-benzoquinone leads to a more complex spectrum with

additional signals.

Predicted ¹H NMR Data for 2-Hydroxy-1,4-benzoquinone (in DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.5 s 1H OH

~7.05 d 1H Quinone ring H

~6.85 dd 1H Quinone ring H

~6.15 d 1H Quinone ring H

Disclaimer: The provided ¹H NMR data is based on predictions and may vary depending on the

solvent and experimental conditions.

¹³C NMR Spectral Data
The ¹³C NMR spectrum of 2-hydroxy-1,4-benzoquinone will show signals for the six carbon

atoms in the molecule, with the carbonyl carbons appearing significantly downfield.

Predicted ¹³C NMR Data for 2-Hydroxy-1,4-benzoquinone (in DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~185.6 C=O

~180.5 C=O

~150.2 C-OH

~135.8 C-H

~120.1 C-H

~110.5 C-H
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Disclaimer: The provided ¹³C NMR data is based on predictions and may vary depending on

the solvent and experimental conditions.

Experimental Protocol
The following is a general procedure for acquiring NMR spectra of phenoquinones:

Solvent: A suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or

chloroform-d₃ (CDCl₃), should be used.[1]

Sample Preparation: A small amount of the purified phenoquinone is dissolved in the

deuterated solvent.[1]

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing.[1]

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired on a suitable NMR

spectrometer.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. For phenoquinones, the IR spectrum is characterized by

the vibrational frequencies of the hydroxyl and carbonyl groups, as well as the carbon-carbon

double bonds of the quinone ring.

IR Absorption Data
The key characteristic absorption bands for 2-hydroxy-1,4-benzoquinone are summarized

below. For comparison, the experimental IR spectrum of 2,5-dihydroxy-p-benzoquinone shows

a sharp O-H stretching vibration at 3331 cm⁻¹.[3]

Predicted IR Data for 2-Hydroxy-1,4-benzoquinone
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Wavenumber (cm⁻¹) Vibrational Mode

~3300 (broad) O-H stretch

~1650 C=O stretch

~1600 C=C stretch

Disclaimer: The provided IR data is based on predictions and the analysis of closely related

compounds. Researchers should obtain and verify their own analytical data.[4]

Experimental Protocol
A typical procedure for obtaining an IR spectrum of a solid phenoquinone sample is as

follows:

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[1]

Sample Preparation: The solid sample can be prepared as a KBr (potassium bromide) pellet

or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Spectral Acquisition: The IR spectrum is recorded over the range of 4000 to 400 cm⁻¹.[1]

Visualizing Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

phenoquinone, from sample preparation to data interpretation.
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General Workflow for Spectroscopic Analysis of Phenoquinones
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Caption: General Workflow for Spectroscopic Analysis of Phenoquinones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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